molecular formula C10H17IO4 B14211301 ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate CAS No. 566927-34-2

ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate

Cat. No.: B14211301
CAS No.: 566927-34-2
M. Wt: 328.14 g/mol
InChI Key: GATMFQTWPHKCTF-MRVPVSSYSA-N
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Description

Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate is an organic compound that belongs to the class of iodoalkenes. This compound is characterized by the presence of an iodine atom, a methoxymethoxy group, and an ethyl ester group attached to a hexenoate backbone. The stereochemistry of the compound is specified by the (5R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate hexenoate precursor.

    Methoxymethoxylation: The methoxymethoxy group is introduced via a reaction with methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine (TEA).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: Reduction of the double bond or the ester group can yield different products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the methoxymethoxy group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The compound can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hexenoate: Lacks the iodine and methoxymethoxy groups, making it less reactive in certain substitution reactions.

    Ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate: Contains a phenyl group instead of an iodine atom, leading to different chemical properties and reactivity.

Uniqueness

Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate is unique due to the presence of the iodine atom and the methoxymethoxy group, which confer distinct reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with biological targets in specific ways.

Properties

CAS No.

566927-34-2

Molecular Formula

C10H17IO4

Molecular Weight

328.14 g/mol

IUPAC Name

ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate

InChI

InChI=1S/C10H17IO4/c1-4-14-10(12)9(11)6-5-8(2)15-7-13-3/h6,8H,4-5,7H2,1-3H3/t8-/m1/s1

InChI Key

GATMFQTWPHKCTF-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C(=CC[C@@H](C)OCOC)I

Canonical SMILES

CCOC(=O)C(=CCC(C)OCOC)I

Origin of Product

United States

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